molecular formula C18H21NO4S B2444740 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2034244-78-3

2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B2444740
CAS No.: 2034244-78-3
M. Wt: 347.43
InChI Key: YELPCXLBPRZHBY-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group, a thiophenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.

    Formation of the Thiophenyl Intermediate: The thiophenyl intermediate can be synthesized by reacting thiophene with a suitable halogenated compound to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy acetic acid intermediate with the thiophenyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)acetamide: Lacks the thiophenyl and tetrahydropyran groups.

    N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Lacks the methoxyphenoxy group.

    2-(2-hydroxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Has a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-thiophen-2-yloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-14-5-2-3-6-15(14)23-13-17(20)19-18(8-10-22-11-9-18)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPCXLBPRZHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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